3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole
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Overview
Description
3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the broader class of triazinoindoles, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
It’s known that 1,2,4-triazine derivatives can interact with various biological targets and cause changes in their function . The exact interaction and the resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Given the wide range of biological applications of 1,2,4-triazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways. The downstream effects would depend on the specific pathway and the context of the biological system.
Result of Action
Given the wide range of biological applications of 1,2,4-triazine derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino-1,2,4-triazino[5,6-b]indole . This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazino[5,6-b]indole: A precursor in the synthesis of 3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole.
4-Methoxybenzyl chloride: Used in the synthesis of the target compound.
Sulfoxides and sulfones: Oxidation products of the target compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazinoindole core with a methoxybenzylsulfanyl group enhances its potential as a multifunctional therapeutic agent .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-22-12-8-6-11(7-9-12)10-23-17-19-16-15(20-21-17)13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRFUNNOUCRVJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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